2-Formylquinoline-4-carboxamide
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Overview
Description
2-Formylquinoline-4-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound has a characteristic structure with a quinoline core, which consists of a benzene ring fused with a pyridine ring, and functional groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formylquinoline-4-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common method involves the Pfitzinger reaction, which is a condensation reaction between isatins and anilines in the presence of a base. This reaction can be carried out under mild conditions and provides good yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Formylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: 2-Quinolinecarboxylic acid.
Reduction: 2-Hydroxyquinoline-4-carboxamide.
Substitution: Various quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formylquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Formylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as translation elongation factor 2 (PfEF2), which is involved in protein synthesis. This inhibition can lead to the disruption of cellular processes and ultimately result in the desired biological effect .
Comparison with Similar Compounds
2-Formylquinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
2-Phenylquinoline-4-carboxylic acid: Similar structure but with a phenyl group at the 2 position instead of a formyl group.
4-Hydroxyquinoline-3-carboxamide: Similar structure but with a hydroxy group at the 4 position instead of a formyl group.
2-Chloroquinoline-4-carboxamide: Similar structure but with a chloro group at the 2 position instead of a formyl group.
These compounds share some similarities in their chemical properties and biological activities but differ in their specific functional groups and resulting effects.
Properties
Molecular Formula |
C11H8N2O2 |
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Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-formylquinoline-4-carboxamide |
InChI |
InChI=1S/C11H8N2O2/c12-11(15)9-5-7(6-14)13-10-4-2-1-3-8(9)10/h1-6H,(H2,12,15) |
InChI Key |
UCQPJIQVBYEIRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C=O)C(=O)N |
Origin of Product |
United States |
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